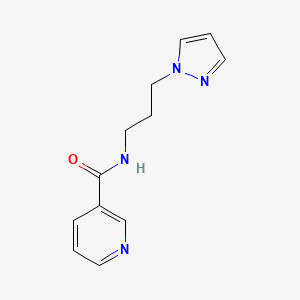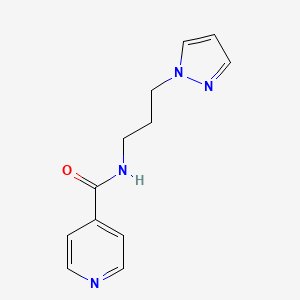
3,4-dichloro-N-(3-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(3-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H9Cl2NO2. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring and a hydroxy group at the 3 position on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-hydroxyphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-hydroxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(3-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 3,4-dichloro-N-(3-oxophenyl)benzamide.
Reduction: Formation of 3,4-dichloro-N-(3-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dichloro-N-(3-hydroxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the chlorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(4-hydroxyphenyl)benzamide
- 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
- 3,4-dichloro-N-(3,5-dihydroxyphenyl)benzamide
Uniqueness
3,4-dichloro-N-(3-hydroxyphenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the hydroxy group, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 3 position on the phenyl ring allows for specific interactions with molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3,4-dichloro-N-(3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-5-4-8(6-12(11)15)13(18)16-9-2-1-3-10(17)7-9/h1-7,17H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDAKFDKWGPCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-N-(2-methoxyethyl)furan-2-carboxamide](/img/structure/B7521502.png)

![Methyl 3-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoate](/img/structure/B7521518.png)
![Methyl 5-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B7521521.png)
![4-(2-Bromo-4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7521524.png)
![5-chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7521530.png)
![3-Methyl-1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B7521540.png)
![N-benzo[e][1,3]benzothiazol-2-yl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B7521551.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7521555.png)

![N-benzhydryl-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7521577.png)
![3-[2-(4-Pyrazin-2-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7521585.png)
![Ethyl 4-[4-[(4-carbamoylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7521598.png)

